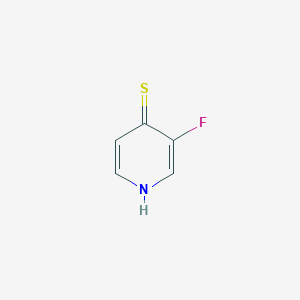

3-Fluoropyridine-4-thiol

Übersicht

Beschreibung

3-Fluoropyridine-4-thiol: is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-thiol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of a suitable leaving group (such as chlorine or bromine) with a fluoride source. For example, 3-fluoro-4-chloropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) is one such reagent that has been applied in the synthesis of compounds possessing herbicidal activity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiol (-SH) group in 3-Fluoropyridine-4-thiol is a reactive nucleophile, capable of participating in substitution reactions. The fluorine atom at position 3, being electron-withdrawing, reduces the ring’s electron density, potentially stabilizing intermediates in nucleophilic aromatic substitution . For example, in nucleophilic aromatic substitution, the fluorine substituent can activate the ring toward substitution at specific positions, though the thiol group’s inherent nucleophilicity may dominate in reactions with electrophiles like alkyl halides or acyl chlorides.

Key Observations :

-

Mechanism : The thiol group’s lone pairs enable attack on electrophilic centers (e.g., alkyl halides), forming disulfides or substituted derivatives .

-

Conditions : Basic or acidic conditions may facilitate substitution, depending on the electrophile’s reactivity.

Radical-Mediated Thiolation

The compound’s thiol group can engage in radical-driven reactions, as demonstrated in analogous pyridine systems. For instance, C3-H thiolation of pyridine derivatives often proceeds via a radical pathway involving:

-

Initiation : Generation of phenylthiol radicals from reagents like N-(phenylthio)phthalimide.

-

Propagation : Radical addition to the pyridine ring, followed by hydrogen abstraction.

Evidence for Radical Pathways :

-

Radical inhibitors (e.g., TEMPO, BHT) suppress thiolation reactions, confirming a radical mechanism .

-

Isotopic labeling experiments (e.g., deuterium substitution) show no primary kinetic isotope effects, supporting non-polar transition states .

Oxidation and Reduction

The thiol group undergoes oxidation to form disulfides or sulfonic acids under oxidizing conditions (e.g., H₂O₂, KMnO₄). Conversely, reduction can convert the thiol to a thiolate ion or other derivatives.

Key Reactions :

-

Oxidation :

This is typically achieved with hydrogen peroxide or peracids .

-

Reduction :

Thiol groups can be reduced to sulfide derivatives using hydrides (e.g., NaBH₄) or other reducing agents .

Electrophilic Aromatic Substitution

Applications :

-

Fluorination : Fluorine introduction via nucleophilic aromatic substitution, as seen in analogous pyridine systems .

-

Functionalization : Introduction of substituents (e.g., nitro, alkyl) at activated positions.

Data Tables

Table 1: Radical Inhibition Effects on Thiolation

| Inhibitor | Reaction Yield (%) |

|---|---|

| TEMPO | <5% |

| BHT | <5% |

| 1,1-Diphenylethylene | <5% |

Source: Radical suppression experiments confirm a radical-mediated pathway .

Table 2: Nucleophilic Substitution Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CsF | DMSO | Reflux | 38% |

| Ammonium Acetate | DMF | 120 | 90% |

Adapted from fluorination and pyridine formation studies .

Research Findings

-

Radical Pathways : Thiolation reactions involving this compound proceed through a radical cascade, as evidenced by inhibition studies and HRMS detection of radical adducts .

-

Fluorine’s Role : The electron-withdrawing fluorine substituent enhances stability of intermediates in nucleophilic aromatic substitution, enabling selective functionalization .

-

Thiol Reactivity : The thiol group exhibits high reactivity toward electrophiles, forming fluorogenic adducts under mild conditions, as demonstrated in thiol-selective probe systems .

This compound’s unique combination of fluorine and thiol groups makes it a valuable precursor for advanced materials and pharmaceuticals, with reactivity patterns distinct from non-fluorinated analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoropyridine-4-thiol has been explored for its potential as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for developing new antibiotics against resistant strains. The presence of fluorine enhances its metabolic stability and binding affinity to biological targets, making it an attractive scaffold for drug discovery .

Case Study: Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential therapeutic applications in treating resistant infections .

Radiolabeling Applications

Recent studies have highlighted the utility of this compound in radiochemistry, particularly in the development of radiolabeled compounds for imaging applications. For instance, a novel fluoropyridine-based thiol was synthesized for site-selective conjugation and radiolabeling of biomolecules, which is crucial in positron emission tomography (PET) imaging .

Radiolabeling Example

The synthesis of [^18F]FPySH demonstrated effective labeling of maleimide-modified peptides. This approach allows for rapid production of radiotracers with high yields, facilitating their use in biological imaging studies .

Chemical Synthesis and Catalysis

The compound has also been utilized in various synthetic methodologies, including its role as a thiolating agent in organic reactions. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Synthesis Example

The copper-catalyzed oxidative diarylthiolation using this compound has been reported to yield potent anticancer agents. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Material Science

In materials science, this compound's unique properties allow it to be used as a building block for developing new materials with specific functionalities. Its reactivity can be harnessed to create polymers or coatings with enhanced properties .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent targeting cell wall synthesis | Effective against MRSA; potential antibiotic scaffold |

| Radiolabeling | Used in PET imaging via radiolabeled peptides | High yield synthesis of [^18F]FPySH for imaging |

| Chemical Synthesis | Thiolation reactions and catalysis | Potent anticancer agents from diarylthiolation |

| Material Science | Building block for new materials | Enhanced properties in polymer development |

Wirkmechanismus

The mechanism of action of 3-Fluoropyridine-4-thiol involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom can enhance the compound’s ability to interact with specific receptors or enzymes. For example, fluorinated pyridines can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

3-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.

4-Chloropyridine: A chlorinated analogue with different electronic properties and reactivity.

2-Fluoropyridine: A fluorinated pyridine with the fluorine atom in a different position, leading to different chemical behavior.

Uniqueness: 3-Fluoropyridine-4-thiol is unique due to the presence of both a thiol group and a fluorine atom in the pyridine ring.

Biologische Aktivität

3-Fluoropyridine-4-thiol (chemical formula: CHFNS) is an organofluorine compound characterized by a fluorine atom at the third position and a thiol group (-SH) at the fourth position of the pyridine ring. This unique structure imparts distinctive chemical and biological properties, making it of significant interest in medicinal chemistry and various biological applications.

This compound is noted for its pale yellow color and solubility in polar solvents, which enhances its utility in chemical reactions. It can undergo various reactions including:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : It can be reduced to yield corresponding pyridine derivatives.

- Substitution : The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as an antibacterial agent. Its mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival. This property positions it as a promising candidate for further development in antimicrobial therapies.

Antibacterial Properties

Research indicates that compounds with similar structures to this compound have shown efficacy against various bacterial strains. The presence of a thiol group enhances its reactivity with biological targets, potentially leading to inhibition of key metabolic pathways in bacteria. For instance, studies have demonstrated that fluorinated compounds can enhance lipophilicity, improving bioavailability and cellular uptake, which are crucial for effective antibacterial action .

Interaction with Biological Targets

This compound has been shown to interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity. This interaction is essential for understanding its pharmacological profile. The compound's ability to bind to specific receptors or enzymes may influence various biochemical pathways, including those related to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of 3-fluoropyridine exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications.

- Enzyme Inhibition : Research focused on enzyme inhibition revealed that this compound could inhibit specific enzymes involved in bacterial metabolism, thereby affecting bacterial growth and survival rates .

- Radiolabeling Applications : The compound has also been utilized in radiobiology as a labeling agent for biomolecules, enhancing imaging techniques in medical diagnostics. Its thiol group allows for site-specific conjugation, improving the precision of imaging agents used in positron emission tomography (PET) studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Fluorine at position 2 | Moderate antibacterial activity |

| 4-Thiophenol | Thiol group on phenol | Antioxidant properties |

| 3-Pyridinecarboxylic acid | Carboxylic acid functional group | Potential anti-inflammatory effects |

Eigenschaften

IUPAC Name |

3-fluoro-1H-pyridine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCRMYQITADJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201803-08-8 | |

| Record name | 3-fluoropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.